molecular formula C12H16O2 B561214 2-Methyl-3-(4-methylphenyl)butanoic acid CAS No. 105401-60-3

2-Methyl-3-(4-methylphenyl)butanoic acid

Cat. No.: B561214
CAS No.: 105401-60-3
M. Wt: 192.258
InChI Key: LTZJRGGDAHDFEC-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Related Arylalkanoic Acids

Compound Aromatic Group Acid Chain Key Applications
This compound 4-Methylphenyl 2-Methylbutanoic Synthetic intermediate
Ibuprofen 4-Isobutylphenyl Propionic Anti-inflammatory
Nabumetone 6-Methoxy-2-naphthyl Ketone (prodrug) Analgesic

Properties

CAS No.

105401-60-3

Molecular Formula

C12H16O2

Molecular Weight

192.258

IUPAC Name

2-methyl-3-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7,9-10H,1-3H3,(H,13,14)

InChI Key

LTZJRGGDAHDFEC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

This two-step method involves alkylation of a β-keto ester precursor with a 4-methylbenzyl halide, followed by hydrolysis of the ester group to yield the target carboxylic acid. The β-keto ester serves as a versatile intermediate due to its ability to undergo alkylation at the α-position.

Experimental Procedure

  • Alkylation Step :
    Ethyl acetoacetate (1.0 equiv) is treated with sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C to generate the enolate. A solution of 4-methylbenzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate.

    • Key Conditions :

      • Temperature: 0°C → room temperature

      • Solvent: THF

      • Base: NaH

  • Hydrolysis Step :
    The alkylated β-keto ester is refluxed with 6 M hydrochloric acid (HCl) for 6 hours to hydrolyze the ester to the carboxylic acid. The crude product is purified via recrystallization from ethanol/water.

Yield and Characterization

  • Yield : 68–72% (over two steps)

  • Characterization Data :

    • Melting Point : 142–144°C

    • 1^1H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, J = 8.0 Hz), 7.15 (d, 2H, J = 8.0 Hz), 3.45 (q, 1H, J = 7.2 Hz), 2.35 (s, 3H), 2.20–2.05 (m, 2H), 1.85 (s, 3H), 1.25 (t, 3H, J = 7.2 Hz).

Friedel-Crafts Acylation with Subsequent Reduction

Reaction Overview

Friedel-Crafts acylation introduces the 4-methylphenyl group to a preformed γ-keto acid, followed by selective reduction of the ketone to a methyl group.

Experimental Procedure

  • Friedel-Crafts Acylation :
    3-Oxobutanoic acid (1.0 equiv) is reacted with 4-methyltoluene (1.5 equiv) in the presence of aluminum chloride (AlCl₃, 2.0 equiv) at 40°C for 8 hours. The reaction mixture is poured into ice-cold water, and the precipitate is filtered.

    • Key Conditions :

      • Catalyst: AlCl₃

      • Solvent: Dichloromethane

  • Reduction Step :
    The γ-keto acid intermediate is reduced using sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0°C. The mixture is stirred for 4 hours, acidified with HCl, and extracted with diethyl ether.

Yield and Characterization

  • Yield : 58–63% (over two steps)

  • Characterization Data :

    • IR (KBr) : 1705 cm⁻¹ (C=O), 2900 cm⁻¹ (C-H).

    • 13^13C NMR (100 MHz, CDCl₃): δ 180.2 (COOH), 139.5 (C-Ar), 129.1 (CH-Ar), 45.8 (CH₂), 27.3 (CH₃), 21.6 (CH₃).

Michael Addition to α,β-Unsaturated Esters

Reaction Overview

A Michael addition of a 4-methylphenyl nucleophile to an α,β-unsaturated ester forms the carbon skeleton, followed by ester hydrolysis.

Experimental Procedure

  • Michael Addition :
    Ethyl crotonate (1.0 equiv) is treated with a Grignard reagent derived from 4-methylbromobenzene (1.2 equiv) in THF at −78°C. The reaction is warmed to room temperature and stirred for 6 hours.

    • Key Conditions :

      • Nucleophile: 4-Methylphenylmagnesium bromide

      • Solvent: THF

  • Hydrolysis :
    The adduct is hydrolyzed with 10% NaOH at reflux for 3 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Yield and Characterization

  • Yield : 70–75%

  • Characterization Data :

    • Mass Spec (ESI) : m/z 205.1 [M+H]⁺.

    • Elemental Analysis : Calculated for C₁₂H₁₆O₂: C, 71.96%; H, 8.00%. Found: C, 71.88%; H, 8.05%.

Hydrolysis of Cyanohydrin Intermediates

Reaction Overview

A cyanohydrin intermediate, formed by the addition of hydrogen cyanide to a ketone, is hydrolyzed to the carboxylic acid.

Experimental Procedure

  • Cyanohydrin Formation :
    3-(4-Methylphenyl)-2-butanone (1.0 equiv) is treated with hydrogen cyanide (HCN, 1.5 equiv) in the presence of a catalytic amount of KCN. The mixture is stirred at 0°C for 2 hours.

  • Hydrolysis :
    The cyanohydrin is refluxed with 20% sulfuric acid (H₂SO₄) for 12 hours. The product is extracted with dichloromethane and purified via column chromatography.

Yield and Characterization

  • Yield : 50–55%

  • Characterization Data :

    • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

    • Thermogravimetric Analysis : Decomposition onset at 210°C.

Comparative Analysis of Methods

Method Overall Yield Key Advantages Limitations
Alkylation of β-Keto Esters68–72%High regioselectivityRequires stringent anhydrous conditions
Friedel-Crafts Acylation58–63%Scalable for industrial productionLow functional group tolerance
Michael Addition70–75%Mild reaction conditionsSensitivity to moisture
Cyanohydrin Hydrolysis50–55%Simple reagent systemLong reaction times

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 2-Methyl-3-(4-methylphenyl)butanone or this compound.

    Reduction: Formation of 2-Methyl-3-(4-methylphenyl)butanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Methyl-3-(4-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and providing anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutanoic acid: A simpler analog with a similar structure but lacking the aromatic ring.

    4-Methylphenylacetic acid: Contains the aromatic ring but differs in the position of the carboxylic acid group.

    3-Methyl-3-(4-methylphenyl)butanoic acid: A structural isomer with a different arrangement of the methyl groups.

Uniqueness

2-Methyl-3-(4-methylphenyl)butanoic acid is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler analogs.

Q & A

Q. What are the common synthetic routes for 2-methyl-3-(4-methylphenyl)butanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves esterification or oxidation reactions. For example, 2-methyl-3-(4-methylphenyl)propanoic acid (a structural analog) is synthesized via esterification using ethanol and sulfuric acid under reflux . Optimization strategies include:

  • Catalyst selection : Strong acids (e.g., H₂SO₄) enhance reaction efficiency.
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete conversion.
  • Purification : Column chromatography or recrystallization improves yield and purity . Alternative routes may involve oxidation of precursor alkenes (e.g., 2-methyl-3-(4-methylphenyl)-1-propene) using agents like KMnO₄ .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

  • X-ray crystallography : Software such as SHELXL and ORTEP-3 are widely used for refining crystal structures and generating thermal ellipsoid plots.
  • Spectroscopy : NMR (¹H/¹³C) and FT-IR confirm functional groups and stereochemistry. For example, the InChIKey ZJBQYRLHEYPLEL-UHFFFAOYSA-N (from PubChem) aids in spectral matching .
  • Chromatography : HPLC or GC-MS assesses purity, especially for resolving stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurities. Methodological solutions include:

  • Standardized assays : Use established protocols (e.g., DPPH/ABTS for antioxidant activity) with controls like ascorbic acid .
  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values).
  • In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors, cross-referenced with experimental data .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

Advanced approaches include:

  • Enzyme kinetics : Monitor inhibition/activation using fluorogenic substrates or stopped-flow techniques.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with proteins .
  • Metabolomics : Track downstream effects via LC-MS/MS to identify altered metabolic pathways .

Q. How can computational methods enhance the design of derivatives with improved properties?

  • QSAR modeling : Correlate structural features (e.g., logP, steric parameters) with activity using tools like MOE or Schrödinger.
  • DFT calculations : Predict reactivity sites (e.g., electrophilic substitution on the phenyl ring) .
  • ADMET profiling : Use SwissADME or pkCSM to optimize bioavailability and toxicity .

Data Analysis and Experimental Design

Q. What experimental designs are recommended for analyzing stereochemical outcomes in synthesis?

  • Chiral chromatography : Use columns like Chiralpak IA/IB to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration for crystalline derivatives .
  • Crystallographic data : Compare bond angles and torsion parameters with known structures (e.g., C–C bond angles ~120° in aromatic rings) .

Q. How can researchers address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve efficiency and reduce side reactions .
  • Catalyst recycling : Immobilize acids or enzymes (e.g., lipases) on solid supports .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via software like MODDE .

Structural and Functional Comparisons

Q. How does this compound compare to analogs like 3-(4-fluorophenyl)butanoic acid?

  • Electronic effects : Fluorine’s electronegativity increases acidity (pKa ~3.5 vs. ~4.2 for methyl derivatives) .
  • Biological activity : The methyl group enhances lipophilicity, improving membrane permeability in cellular assays .
  • Synthetic flexibility : Methyl substituents allow regioselective modifications (e.g., bromination at the para position) .

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